molecular formula C12H8N4O2S B183407 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole CAS No. 79134-13-7

2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole

Cat. No. B183407
CAS RN: 79134-13-7
M. Wt: 272.28 g/mol
InChI Key: VNSVXIFNTLTYDL-UHFFFAOYSA-N
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Description

2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications in various fields, such as medicinal chemistry and organic synthesis. This compound has a unique molecular structure that makes it an ideal candidate for several research applications.

Mechanism Of Action

The mechanism of action of 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested that this compound exhibits anti-inflammatory and anti-microbial activity by inhibiting the production of pro-inflammatory cytokines and disrupting the cell membrane of microorganisms.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole are still being studied. However, it has been shown to exhibit potent anti-tumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-microbial properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-microbial properties. It is also a versatile compound that can be used as a building block for the synthesis of other compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole. One direction is to further study its mechanism of action and potential toxicity. Another direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, researchers can explore the synthesis of new compounds using 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole as a building block.

Synthesis Methods

2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-nitropyridine-2-thiol with o-phenylenediamine in the presence of a catalyst such as zinc chloride. This reaction yields 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in good yields.

Scientific Research Applications

2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole has several scientific research applications, including medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-microbial properties. In organic synthesis, this compound can be used as a building block for the synthesis of other compounds.

properties

CAS RN

79134-13-7

Product Name

2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole

Molecular Formula

C12H8N4O2S

Molecular Weight

272.28 g/mol

IUPAC Name

2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole

InChI

InChI=1S/C12H8N4O2S/c17-16(18)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,14,15)

InChI Key

VNSVXIFNTLTYDL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)[N+](=O)[O-]

Other CAS RN

79134-13-7

Origin of Product

United States

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